3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
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Overview
Description
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a heterocyclic compound with the molecular formula C15H12N2O3. It is known for its unique structure, which combines an imidazo[1,2-a]pyridine moiety with a benzoic acid group.
Mechanism of Action
The benzoic acid moiety in the compound suggests that it might act as a weak acid, and its bioavailability could be influenced by the pH of the environment . The compound’s solubility, absorption, distribution, metabolism, and excretion could also be affected by various factors such as its molecular weight, lipophilicity, and the presence of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with the compound, known for its broad range of biological activities.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and salicylic acid, which have similar functional groups and applications.
Uniqueness
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKEPGFOKOYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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